![molecular formula C11H20ClNO5 B6302602 Acetoacetyl-L-carnitine chloride CAS No. 33758-12-2](/img/structure/B6302602.png)
Acetoacetyl-L-carnitine chloride
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Overview
Description
Acetoacetyl-L-carnitine chloride is a white crystalline powder . It is a derivative of L-carnitine, a compound that plays a crucial role in energy production by transporting fatty acids into the mitochondria .
Synthesis Analysis
The synthesis of Acyl-L-carnitines, including Acetoacetyl-L-carnitine chloride, involves a generalized synthetic approach. L-Carnitine hydrochloride is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride .Molecular Structure Analysis
The molecular weight of Acetoacetyl-L-carnitine chloride is 281.74 . The IUPAC name is (2R)-2-(acetoacetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium chloride .Chemical Reactions Analysis
Acetoacetyl-L-carnitine chloride is involved in the transport of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix where they undergo β-oxidation to acetyl CoA .Scientific Research Applications
Sports Nutrition
L-carnitine, a component of Acetoacetyl-L-carnitine chloride, is used as a supplement by recreationally-active, competitive, and highly trained athletes . It’s believed to enhance physical performance by elevating total carnitine content in skeletal muscle . This could potentially apply to Acetoacetyl-L-carnitine chloride as well, although more research is needed to confirm this.
Metabolic Modifications
Prolonged supplementation with L-carnitine has been shown to have an effect on metabolism . It’s used in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy . This could suggest a potential application of Acetoacetyl-L-carnitine chloride in metabolic studies.
Muscle Mass Improvement
L-carnitine supplementation has been found to significantly increase muscle mass and improve physical effort tolerance in certain populations . This suggests that Acetoacetyl-L-carnitine chloride could potentially be used in research related to muscle mass improvement and physical performance.
Cognitive Function Enhancement
Studies have shown that L-carnitine supplementation can improve cognitive function . This opens up the possibility of using Acetoacetyl-L-carnitine chloride in research related to cognitive function and brain health.
Anti-inflammatory Properties
L-carnitine has been found to have anti-inflammatory properties . This suggests that Acetoacetyl-L-carnitine chloride could potentially be used in research related to inflammation and immune response.
Antioxidant Properties
L-carnitine also has antioxidant properties . This indicates that Acetoacetyl-L-carnitine chloride could be used in research related to oxidative stress and related health conditions.
Mechanism of Action
Target of Action
Acetoacetyl-L-carnitine chloride, a derivative of L-carnitine, primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes convert acetate into acetyl coenzyme A (acetyl-CoA), a critical molecule in many biochemical reactions . Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial, with greatest expression in heart, skeletal muscle, and brown adipose tissue .
Mode of Action
Acetoacetyl-L-carnitine chloride interacts with its targets by participating in the formation of acetyl-CoA. Acetyl-CoA is formed when acetate, derived from the diet or from fermentation in the colon, is converted by acyl-CoA short-chain synthetases . Acetoacetyl-L-carnitine chloride can also be transported out of mitochondria as acetyl-L-carnitine via the action of the reversible enzyme carnitine acetyltransferase (CrAT). When energy is required, acetyl-L-carnitine can be imported from the cytoplasm and reconverted to acetyl-CoA .
Biochemical Pathways
The compound affects the acetyl-CoA metabolic pathway . Acetyl-CoA is a key intermediate in carbohydrate, amino acid, and lipid metabolism . It is also involved in the synthesis of fatty acids and the regulation of protein function . Acetoacetyl-L-carnitine chloride, through its conversion to acetyl-CoA, influences these biochemical pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of acetyl-L-carnitine, a related compound, suggest that it is absorbed at least partially without hydrolysis . After oral administration, circulating acetyl-L-carnitine concentration increases, indicating bioavailability . The efficiency of renal reabsorption decreases as circulating L-carnitine concentration increases, resulting in a rapid decline of circulating L-carnitine concentration to baseline .
Result of Action
The action of Acetoacetyl-L-carnitine chloride results in the formation of acetyl-CoA, a molecule critical for energy derivation and lipogenesis . Acetyl-CoA also acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . Alterations in protein acetylation status, linked to multiple disease states including cancer, can be influenced by the action of this compound .
Action Environment
The action of Acetoacetyl-L-carnitine chloride can be influenced by environmental factors such as nutrient availability and cellular stress conditions . For instance, nutrient deprivation, hypoxia, and other stressors can shift ACSS2 from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus . This highlights the adaptability of the compound’s action in response to varying environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R)-3-carboxy-2-(3-oxobutanoyloxy)propyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h9H,5-7H2,1-4H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPBRZOMFSAAF-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoacetyl-l-carnitine chloride |
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